

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methylquinoline Derivatives

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Compound of Interest

Compound Name: *(2-Methylquinolin-4-yl)methanol*

Cat. No.: B1312581

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The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a wide array of biological activities.^[1] Among these, 2-methylquinoline derivatives have garnered significant attention for their therapeutic potential, demonstrating promising anticancer, antimicrobial, and anti-inflammatory properties.^[2] This guide provides a comparative analysis of the structure-activity relationships of 2-methylquinoline derivatives, supported by experimental data, to elucidate the impact of structural modifications on their biological efficacy.

Comparative Performance in Anticancer Activity

Recent studies have highlighted the potential of 2-methylquinoline derivatives as selective anticancer agents. The cytotoxicity of these compounds has been evaluated against various human cancer cell lines, with key findings indicating that substitutions on the quinoline core significantly influence their potency and selectivity.

A series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines were synthesized and tested for their in vitro cytotoxicity against HeLa, PC3, MCF-7, and SKBR-3 human cancer cell lines.^[3] The results demonstrated that 2-arylquinoline derivatives generally exhibited a better activity profile than their 2-acetamido-2-methyl-THQ counterparts.^[3] Notably, substitutions at the C-6 position of 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines led to significant activity, particularly against PC3 and HeLa cells.^[3] A direct relationship was observed between the lipophilicity (cLogP) and the cytotoxic

effects, where higher cLogP values in the 2-arylquinoline series correlated with better IC50 values.[3]

Table 1: Anticancer Activity of 2-Methylquinoline Derivatives

Compound	Substituent	Cancer Cell Line	IC50 (μM)	Selectivity Index (SI)	Reference
Quinoline 13	6-chloro-2-(3,4-methylenedioxyphenyl)quinoline	HeLa	8.3	113.08	[3]
Tetrahydroquinoline 18	4-acetamido-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline	HeLa	13.15	36.21	[3]
Quinoline 12	6-bromo-2-(3,4-methylenedioxyphenyl)quinoline	PC3	31.37	Not Reported	[3]
Quinoline 11	2-(3,4-methylenedioxyphenyl)quinoline	PC3	34.34	Not Reported	[3]
Compound 16b	6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline	Hep 3B	0.71	Not Reported	[4]
Compound 16b	6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline	MDA-MB-231	0.72	Not Reported	[4]

Compound 16b	6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline	H1299	1.46	Not Reported	[4]
Compound 10g	7-(4-fluorobenzoyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine	Various Human Tumor Cells	< 1.0	Not Reported	[5]

Note: The selectivity index (SI) is a ratio of the cytotoxic activity against non-tumor cells to the cytotoxic activity against cancer cells.

Further mechanistic studies have suggested that some of these active quinoline compounds may act as selective regulators of KDM proteins.[3] Additionally, certain 2,3-diarylquinoline derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis.[4]

Comparative Performance in Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents.[6] Quinoline derivatives have long been recognized for their antimicrobial properties, and recent research continues to explore new analogs with enhanced activity.

A study on novel 2-morpholinoquinoline analogs demonstrated their potential as both antibacterial and antifungal agents.[7] Another research effort focused on quinoline-2-one derivatives, identifying compounds with significant activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[8]

Table 2: Antimicrobial Activity of 2-Methylquinoline Derivatives

Compound ID	Target Organism	MIC (μ g/mL)	Reference
Compound 6c	MRSA	0.75	[8]
Compound 6c	VRE	0.75	[8]
Compound 6c	MRSE	2.50	[8]
Compound 6l	MRSA	Promising Activity	[8]
Compound 6o	MRSA	Promising Activity	[8]
Compound 8	Vancomycin-resistant E. faecium	4	[6]

MRSA: Methicillin-resistant *Staphylococcus aureus*; VRE: Vancomycin-resistant Enterococci;

MRSE: Methicillin-resistant *Staphylococcus epidermidis*.

The mechanism of action for some of these compounds involves the inhibition of dihydrofolate reductase (DHFR) and DNA gyrase, crucial enzymes for microbial survival.[8][9] Compound 6c, for instance, not only showed potent antibacterial activity but also exhibited significant antibiofilm action in a dose-dependent manner.[8]

Comparative Performance in Anti-inflammatory Activity

Quinoline-based molecules are being explored as anti-inflammatory agents targeting various pharmacological targets like TNF- α converting enzyme (TACE) and Cyclooxygenase (COX). [10] The nature and position of substituents on the quinoline ring are critical determinants of their activity and target specificity.[10]

While specific data on 2-methylquinoline derivatives is part of the broader quinoline research, studies on related isomers like 1H-imidazo[4,5-c]quinolines offer valuable insights. These compounds have been investigated as suppressors of tumor necrosis factor-alpha (TNF- α), a key mediator in inflammation.[11]

Table 3: Anti-inflammatory Activity of Related Imidazoquinoline Derivatives

Compound ID	R1-Substituent	R2-Substituent	R4-Substituent	TNF- α Suppression IC50 (μ M)	Reference
1 (Imiquimod)	isobutyl	H	NH ₂	>100	[11]
2	2-(1-benzyl-4-piperidyl)ethyl	H	NH ₂	2.5	[11]
10	2-(4-piperidyl)ethyl	Phenyl	Cl	0.018	[11]

Data adapted from a study on 1H-Imidazo[4,5-c]quinoline derivatives as TNF- α suppressors.

[\[11\]](#)

The data suggests that substitutions at the 1, 2, and 4-positions of the imidazo[4,5-c]quinoline core significantly impact TNF- α suppression.[\[11\]](#) This highlights the potential for designing potent anti-inflammatory agents by modifying the substitution pattern on the quinoline scaffold.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used in the evaluation of 2-methylquinoline derivatives.

General Synthesis of 2-Methylquinoline Derivatives

The synthesis of 2-methylquinoline derivatives can be achieved through various methods. One of the most common is the Doebner-von Miller reaction.[\[2\]](#)

- Reaction: This method typically involves the reaction of an aniline with an α,β -unsaturated carbonyl compound. For 2-methylquinoline, aniline is reacted with crotonaldehyde or its equivalent.
- Catalyst: The reaction is generally catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, often in the presence of an oxidizing agent.

- Procedure:
 - Aniline and the acid catalyst are mixed in a suitable solvent.
 - The α,β -unsaturated aldehyde or ketone is added portion-wise to control the exothermic reaction.
 - The mixture is heated for a specified period to ensure the completion of the reaction.
 - The product is then isolated and purified, typically through neutralization, extraction, and crystallization or chromatography.[\[2\]](#)

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[\[1\]](#)

- Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
- Procedure:
 - Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[\[1\]](#)
 - Compound Treatment: The cells are then treated with various concentrations of the synthesized 2-methylquinoline derivatives for a specified incubation period (e.g., 48 or 72 hours).
 - MTT Addition: After incubation, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
 - Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
 - Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Principle: The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.
- Procedure:
 - Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
 - Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
 - Inoculation: Each well is inoculated with the standardized microbial suspension.
 - Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
 - Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

TNF- α Suppression Assay

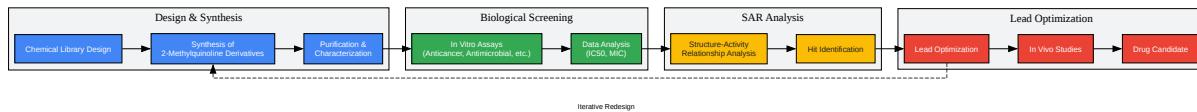
This assay measures the ability of a compound to inhibit the production of TNF- α in stimulated cells.[\[11\]](#)

- Cell Line: Typically, human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7) are used.
- Procedure:

- Cell Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of TNF- α .
- Compound Treatment: The cells are co-incubated with the stimulant and various concentrations of the test compounds.
- Supernatant Collection: After incubation, the cell culture supernatant is collected.
- Quantification: The concentration of TNF- α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11]
- Data Analysis: The percentage of TNF- α inhibition is plotted against the compound concentration to calculate the IC50 value.[11]

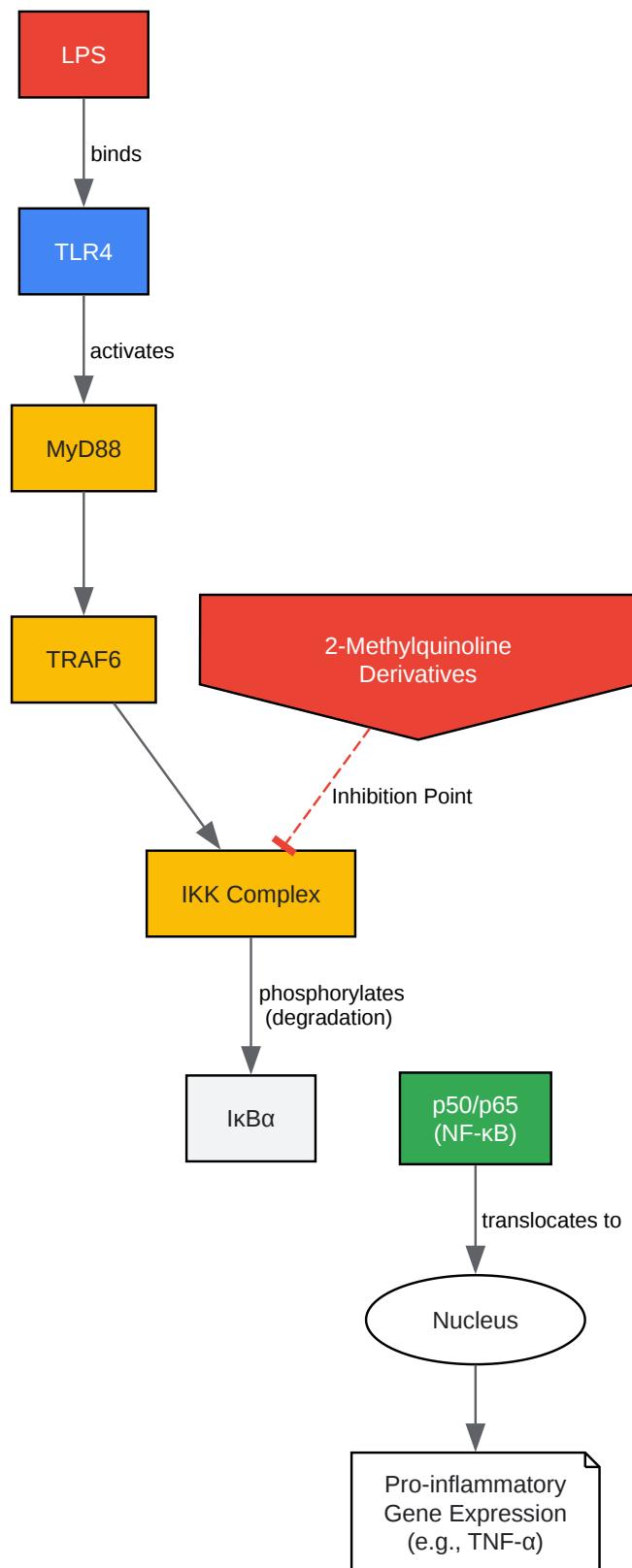
Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

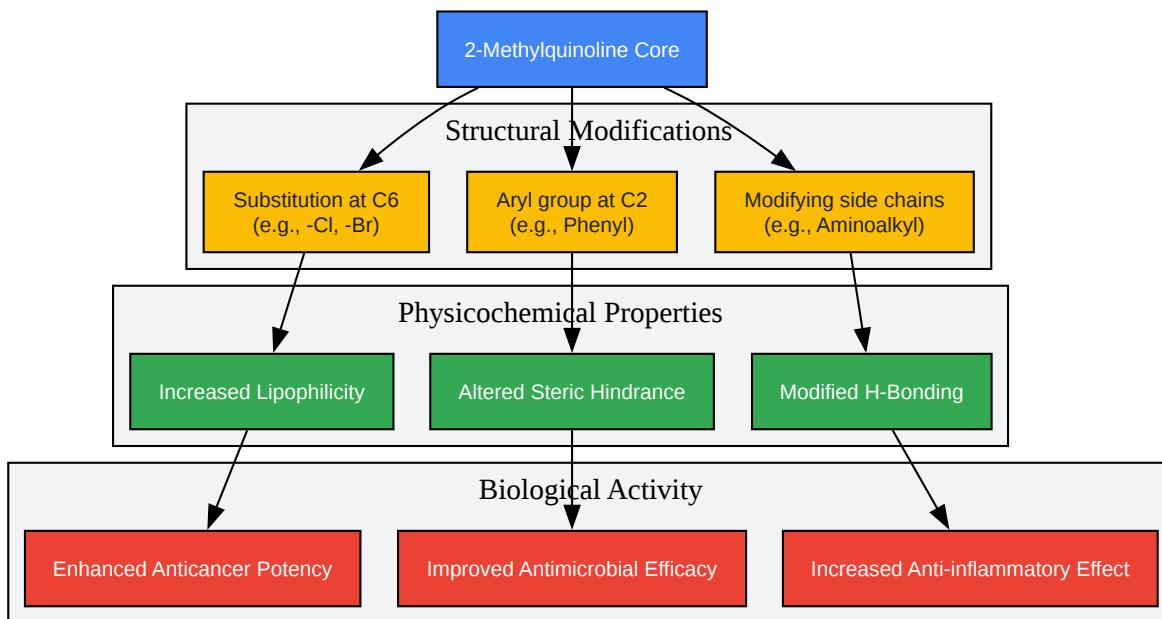


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Caption: General workflow for a structure-activity relationship (SAR) study.

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Caption: Simplified TNF-α signaling pathway and a potential point of inhibition.



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Caption: Logical relationship between structural modifications and biological activity.

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